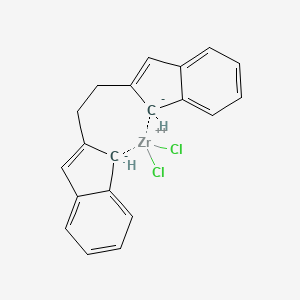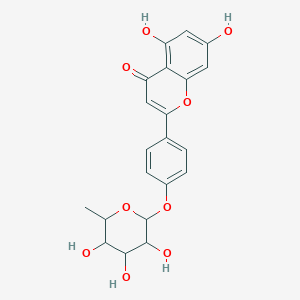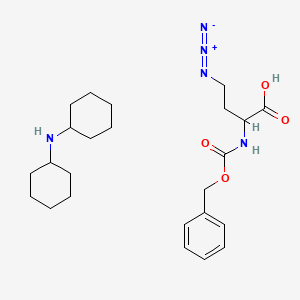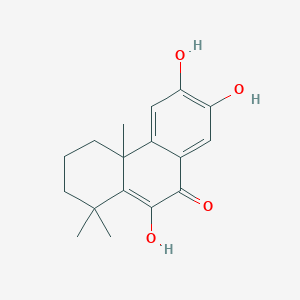
Dichloro(rac-ethylenebis(indenyl))zirconium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is an organometallic compound with the molecular formula C20H16Cl2Zr. It is a yellow to gold powder that is primarily used as a catalyst in various chemical reactions. This compound is part of the metallocene family, which are known for their unique sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) can be synthesized by reacting zirconium tetrachloride with rac-ethylenebis(indenyl) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Dichloro(rac-ethylenebis(indenyl))zirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Reduction Reactions: It can be reduced to form different zirconium complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which replace the chlorine atoms.
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst such as methylaluminoxane (MAO) and an inert atmosphere.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted zirconium complexes.
Polymerization Reactions: The major products are high molecular weight polymers.
Reduction Reactions: The major products are reduced zirconium species.
Applications De Recherche Scientifique
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which Dichloro(rac-ethylenebis(indenyl))zirconium(IV) exerts its effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefinic double bonds, and the pathways involved are primarily coordination and insertion mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro(ethylenebis(indenyl))zirconium(IV)
- Dichloro(ethylenebis(indenyl))hafnium(IV)
- Dichloro(ethylenebis(indenyl))titanium(IV)
Uniqueness
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is unique due to its specific ligand structure, which provides distinct catalytic properties compared to its hafnium and titanium analogs. Its ability to produce high molecular weight polymers with specific properties makes it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C20H16Cl2Zr |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
dichlorozirconium(2+);2-[2-(1H-inden-1-id-2-yl)ethyl]-1H-inden-1-ide |
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h1-8,11-14H,9-10H2;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
VWCJVAVTOAEQQI-UHFFFAOYSA-L |
SMILES canonique |
[CH-]1C2=CC=CC=C2C=C1CCC3=CC4=CC=CC=C4[CH-]3.Cl[Zr+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)


![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)




![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)
![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)


![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)

